4-bromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-ethoxyphenol
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Overview
Description
4-bromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-ethoxyphenol is a complex organic compound with a unique structure that includes bromine, benzoxazole, and phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-ethoxyphenol typically involves multiple steps. One common method includes the formation of the benzoxazole ring followed by the introduction of the bromine and ethoxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
4-bromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-ethoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-ethoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-ethylaniline
- 4-bromopyrazole
- 4-hydroxy-2-quinolones
Uniqueness
4-bromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-ethoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H21BrN2O4 |
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Molecular Weight |
481.3 g/mol |
IUPAC Name |
4-bromo-2-[[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]iminomethyl]-6-ethoxyphenol |
InChI |
InChI=1S/C24H21BrN2O4/c1-4-30-22-10-16(25)9-15(23(22)29)12-26-17-5-6-20(28)18(11-17)24-27-19-7-13(2)14(3)8-21(19)31-24/h5-12,28-29H,4H2,1-3H3 |
InChI Key |
BXVJDXJUADDBTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=NC2=CC(=C(C=C2)O)C3=NC4=C(O3)C=C(C(=C4)C)C)Br |
Origin of Product |
United States |
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